Arginine fosfomycin is a pharmaceutical compound that combines the antibiotic fosfomycin with the amino acid arginine. This combination aims to enhance the efficacy of fosfomycin against various bacterial pathogens, particularly those exhibiting multi-drug resistance. The formulation of arginine fosfomycin is designed to improve the solubility and bioavailability of fosfomycin, making it more effective in clinical applications.
Fosfomycin is a phosphonic acid derivative that has been used since the 1970s as an antibiotic primarily for urinary tract infections. Arginine, an essential amino acid, plays a crucial role in various metabolic processes and is known for its benefits in enhancing immune function and promoting wound healing. The combination of these two compounds seeks to leverage the strengths of both to combat bacterial infections.
Arginine fosfomycin can be classified as:
The synthesis of arginine fosfomycin involves several steps that typically include the following methods:
The molecular structure of arginine fosfomycin can be understood by analyzing its components:
The chemical reactions involved in the synthesis and action of arginine fosfomycin include:
Fosfomycin exerts its antibacterial effects primarily through:
The addition of arginine may further enhance these effects by improving drug delivery and enhancing immune responses.
Arginine fosfomycin has several scientific uses:
The discovery of fosfomycin (originally designated phosphonomycin) emerged from collaborative efforts between Spanish researchers at Compañía Española de Penicilina y Antibióticos (CEPA) and Merck & Co. in 1969. Soil samples from Mount Montgó yielded Streptomyces fradiae, which produced this structurally unique phosphonic acid antibiotic [8]. Initial formulations focused on oral bioavailability:
Despite these advances, limitations persisted—particularly erratic gastrointestinal absorption of oral salts and suboptimal tissue penetration of IV formulations. The early 2000s witnessed strategic research into amino acid counterions to enhance solubility and pharmacokinetics. Arginine, a cationic amino acid, emerged as a promising candidate due to its biocompatibility, water solubility, and synergistic effects on membrane permeability [7] [9].
The selection of arginine as a counterion stems from its distinct physicochemical and biological properties that address core limitations of earlier fosfomycin salts:
Table 1: Comparative Properties of Fosfomycin Salt Formulations
Salt Formulation | Solubility (mg/mL) | Relative Bioavailability (%) | Primary Clinical Use |
---|---|---|---|
Calcium fosfomycin | 25–30 | 12–37 | Oral (discontinued) |
Tromethamine | 100–120 | 34–44 | Uncomplicated UTIs |
Disodium | >400 | 100 (IV reference) | Systemic infections |
Arginine | >500 | >150 (vs. tromethamine) | Systemic MDR infections |
Arginine fosfomycin exhibits broad-spectrum activity against WHO-priority MDR pathogens through two key mechanisms: direct bactericidal action and synergistic potentiation of partner antibiotics.
Fosfomycin’s unique mechanism—irreversible inhibition of MurA enolpyruvyl transferase—remains effective against carbapenemase-producing Enterobacterales (CPE) and ESBL strains due to:
Arginine fosfomycin demonstrates clinically significant synergy with last-resort antibiotics:
Table 2: Antimicrobial Activity of Arginine Fosfomycin Against MDR Pathogens
Pathogen | Resistance Profile | MIC₉₀ (µg/mL) | Key Synergistic Partners |
---|---|---|---|
E. coli | ESBL, KPC, mcr-1(+) | 16–32 | Carbapenems, aminoglycosides |
K. pneumoniae | OXA-48, NDM | 32–64 | Colistin, tigecycline |
P. aeruginosa | VIM, IMP, meropenem-R | 64–128 | Cefiderocol, aztreonam |
A. baumannii | XDR, OXA-23 | 128–256 | Colistin, minocycline |
Enterococcus faecalis | VRE (VanB phenotype) | 32–64 | Daptomycin, linezolid |
Arginine’s nitric oxide (NO)-releasing capacity disrupts biofilm matrices and potentiates fosfomycin’s activity:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1